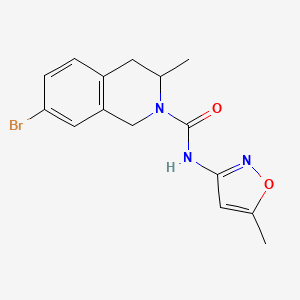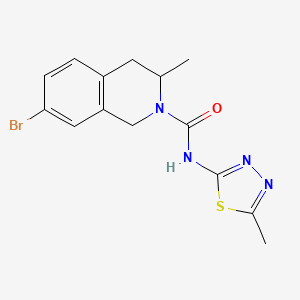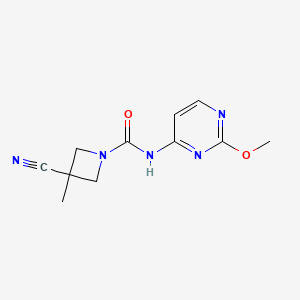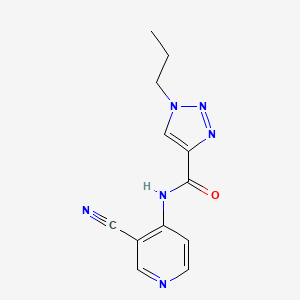![molecular formula C18H19N5O B7055868 2-[4-(3-Ethylpyridine-2-carbonyl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B7055868.png)
2-[4-(3-Ethylpyridine-2-carbonyl)piperazin-1-yl]pyridine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(3-Ethylpyridine-2-carbonyl)piperazin-1-yl]pyridine-4-carbonitrile is a complex organic compound featuring a piperazine ring substituted with pyridine and carbonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-Ethylpyridine-2-carbonyl)piperazin-1-yl]pyridine-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperazine Intermediate: The initial step involves the preparation of a piperazine derivative. This can be achieved by reacting piperazine with an appropriate acylating agent, such as 3-ethylpyridine-2-carbonyl chloride, under basic conditions.
Coupling with Pyridine Derivative: The piperazine intermediate is then coupled with a pyridine-4-carbonitrile derivative. This step often requires a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to facilitate the reaction.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic steps but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and efficiency. Continuous flow reactors and automated synthesis platforms may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-Ethylpyridine-2-carbonyl)piperazin-1-yl]pyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carbonyl or nitrile groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups on the pyridine or piperazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Reduced amine or alcohol derivatives.
Substitution: Various substituted pyridine or piperazine derivatives.
Scientific Research Applications
2-[4-(3-Ethylpyridine-2-carbonyl)piperazin-1-yl]pyridine-4-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its ability to interact with central nervous system receptors.
Biological Studies: The compound is used in studies to understand its binding affinity and activity at various biological targets, including enzymes and receptors.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to evaluate its efficacy and safety as a drug candidate.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-[4-(3-Ethylpyridine-2-carbonyl)piperazin-1-yl]pyridine-4-carbonitrile involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and thereby influencing biological pathways. Detailed studies on its binding sites and the resulting conformational changes in the target proteins are essential to fully understand its mechanism.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(3-Methylpyridine-2-carbonyl)piperazin-1-yl]pyridine-4-carbonitrile
- 2-[4-(3-Propylpyridine-2-carbonyl)piperazin-1-yl]pyridine-4-carbonitrile
- 2-[4-(3-Butylpyridine-2-carbonyl)piperazin-1-yl]pyridine-4-carbonitrile
Uniqueness
Compared to its analogs, 2-[4-(3-Ethylpyridine-2-carbonyl)piperazin-1-yl]pyridine-4-carbonitrile may exhibit unique pharmacological properties due to the ethyl group on the pyridine ring. This subtle structural difference can influence its binding affinity, selectivity, and overall biological activity, making it a distinct compound of interest in drug development.
Properties
IUPAC Name |
2-[4-(3-ethylpyridine-2-carbonyl)piperazin-1-yl]pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-2-15-4-3-6-21-17(15)18(24)23-10-8-22(9-11-23)16-12-14(13-19)5-7-20-16/h3-7,12H,2,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKGWTNMGPBBVLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=CC=C1)C(=O)N2CCN(CC2)C3=NC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Methyl-5-[1-[(5-pyrrolidin-1-ylsulfonylfuran-2-yl)methyl]pyrrolidin-3-yl]-1,2,4-oxadiazole](/img/structure/B7055786.png)
![7-N-[2-(2-tert-butyl-1,3-thiazol-4-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3,7-dicarboxamide](/img/structure/B7055799.png)

![N-[2-(methylcarbamoyl)cyclopentyl]-4-oxo-1H-quinoline-3-carboxamide](/img/structure/B7055816.png)

![4-[(3,5-Diethyl-1-methylpyrazol-4-yl)sulfonylamino]-3-fluorobenzoic acid](/img/structure/B7055835.png)
![N-butan-2-yl-2-[3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholin-4-yl]acetamide](/img/structure/B7055842.png)




![(2R,3S)-4-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methyl]-2-methylmorpholine-3-carboxamide](/img/structure/B7055873.png)
![1,3-Dimethyl-4-[[1-(2-methylpropyl)-5-propan-2-ylpyrazol-4-yl]amino]-2,6-dioxopyrimidine-5-carbonitrile](/img/structure/B7055886.png)

